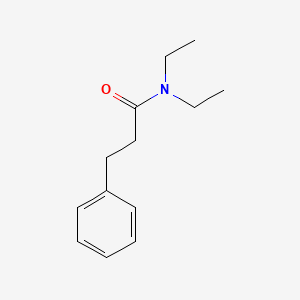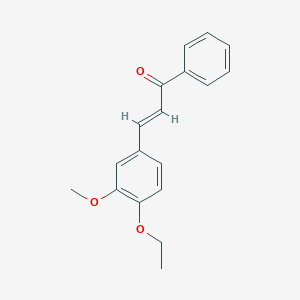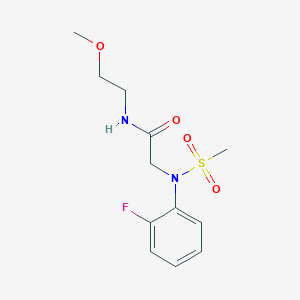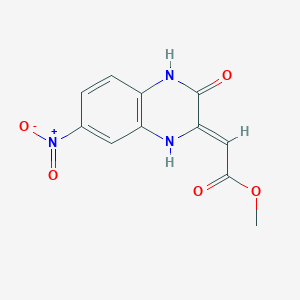![molecular formula C18H19N3OS B3919059 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide](/img/structure/B3919059.png)
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide
Descripción general
Descripción
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide, also known as MIBN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIBN is a member of the thioamide family and is known to exhibit potent biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide is not yet fully understood. However, it is believed that 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide exerts its biological effects by modulating various cellular pathways and signaling cascades. 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has been found to inhibit the activity of certain enzymes and proteins, which play critical roles in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has several advantages as a research tool. It is relatively easy to synthesize, and its biological activity can be easily evaluated in vitro and in vivo. However, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has some limitations as well. It is highly reactive and can react with other compounds, which can affect its biological activity. Additionally, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide. One potential area of research is to explore the use of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide as a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide in vivo, which will be critical for its eventual clinical development.
Aplicaciones Científicas De Investigación
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-16(23-18-19-11-12-21(18)2)17(22)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-12,16H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWASJQXLXOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918982.png)
![N'-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4-methylbenzenesulfonohydrazide](/img/structure/B3918990.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919005.png)
![N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919013.png)
![(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B3919038.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(4-pyridinylmethyl)-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B3919047.png)


![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3919064.png)

![3-benzyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919082.png)
![1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3919086.png)